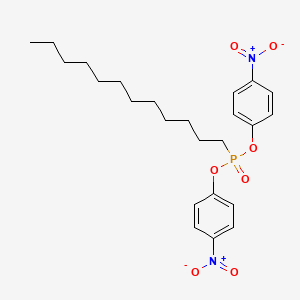

Bis(4-nitrophenyl) dodecylphosphonate

Description

Evolution of Organophosphorus Chemistry in Modern Research

Organophosphorus chemistry, the study of organic compounds containing carbon-phosphorus bonds, has grown from its early discoveries into a vast and dynamic field of modern science. Initially explored in the 19th century, the field saw a dramatic expansion in the mid-20th century with the discovery of its potent biological activities. moleculardepot.comsigmaaldrich.com This led to parallel developments: the creation of highly toxic nerve agents like Sarin and Tabun, and the synthesis of less toxic derivatives for use as insecticides, which gradually replaced more persistent organochlorine pesticides. moleculardepot.comsigmaaldrich.com

In recent decades, the focus has shifted significantly. Contemporary research, often described as "the golden age of phosphorus chemistry," explores the unique properties of organophosphorus compounds for a wide range of applications beyond agriculture and defense. caymanchem.com Modern synthetic methodologies have enabled the creation of complex molecules with tailored functions. nih.govnih.gov Researchers are now leveraging these compounds in materials science, asymmetric catalysis, and medicinal chemistry, where they serve as therapeutic agents, pro-drugs, and crucial biomolecules. nih.gov The field is also increasingly guided by the principles of green chemistry, emphasizing the development of sustainable and environmentally responsible synthetic routes. caymanchem.com

Significance of Aromatic and Alkyl Phosphonate (B1237965) Structures in Academic Investigations

Phosphonates are a class of organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond. The nature of the organic groups—specifically whether they are aromatic (containing a ring structure like benzene) or alkyl (a linear or branched hydrocarbon chain)—attached to the phosphorus atom dictates their chemical properties and research applications.

Aromatic phosphonates , often called aryl phosphonates, are highly valued in organic synthesis. The phosphonate group can act as a versatile handle, allowing for transformations into various other functional groups. drugbank.com Furthermore, the rigid structure of the aromatic ring provides a scaffold for creating compounds with specific three-dimensional shapes, which is crucial for biological activity. Research has shown that aryl phosphonates are key components in the development of pharmaceuticals, including treatments for various cancers. drugbank.com Their ability to direct chemical reactions, such as ortho C-H borylation, allows for the synthesis of highly substituted and complex molecules that would otherwise be difficult to access. drugbank.com

Alkyl phosphonates , on the other hand, are notable for their applications in materials science. The long alkyl chains, such as a dodecyl group, impart surfactant-like properties. This has been exploited in the preparation of coated nanoparticles, where the phosphonate group binds strongly to a metal oxide surface (forming P-O-Fe bonds), and the long alkyl chain provides stability and dispersibility in organic solvents. patsnap.com These compounds are also investigated as flame retardants, where they can form a protective char layer during combustion, and as components in lubrication oils.

The combination of both aromatic and alkyl structures within a single phosphonate molecule, as implied by the name Bis(4-nitrophenyl) dodecylphosphonate, would theoretically merge these properties, creating a compound with potential applications ranging from functional materials to biologically active agents.

Research Trajectories for this compound within Contemporary Chemical Science

As there is no specific research published on this compound, one can only hypothesize its potential research trajectories based on its constituent chemical features. A research program for this novel compound would likely begin with its chemical synthesis and proceed to investigate its properties for various applications.

Hypothetical Research Trajectories:

Synthesis and Characterization: The initial research would focus on developing a reliable method for its synthesis. A likely route would involve the reaction of dodecylphosphonic dichloride with 4-nitrophenol (B140041). Following synthesis, a full characterization using modern analytical techniques would be essential.

| Analytical Technique | Purpose |

| NMR Spectroscopy (¹H, ¹³C, ³¹P) | To confirm the covalent structure and connectivity of the atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups (P=O, C-P, NO₂). |

| Elemental Analysis | To verify the empirical formula of the synthesized compound. |

Materials Science Applications: Given the long dodecyl chain, the compound could be investigated as a surface modifier for metal oxide nanoparticles, similar to other alkyl phosphonates. The presence of the aromatic nitrophenyl groups might introduce unique electronic or optical properties to the resulting material.

Biochemical Investigations: The bis(4-nitrophenyl) moiety is a well-known feature in biochemical reagents. For instance, the related compound Bis(4-nitrophenyl) phosphate (B84403) (BNPP) is a widely used substrate to measure the activity of phosphodiesterase enzymes. A potential research trajectory for this compound would be to test it as a novel substrate or inhibitor for various esterase and phosphatase enzymes, exploring how the dodecylphosphonate core alters its interaction with enzyme active sites.

These potential research avenues remain speculative until the compound is synthesized and characterized according to established scientific standards.

Structure

2D Structure

Properties

CAS No. |

62750-93-0 |

|---|---|

Molecular Formula |

C24H33N2O7P |

Molecular Weight |

492.5 g/mol |

IUPAC Name |

1-[dodecyl-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene |

InChI |

InChI=1S/C24H33N2O7P/c1-2-3-4-5-6-7-8-9-10-11-20-34(31,32-23-16-12-21(13-17-23)25(27)28)33-24-18-14-22(15-19-24)26(29)30/h12-19H,2-11,20H2,1H3 |

InChI Key |

JCRJHHGXPBTKSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Bis 4 Nitrophenyl Dodecylphosphonate

Exploration of Phosphorylation Reaction Mechanisms

The formation of bis(4-nitrophenyl) dodecylphosphonate can be approached through several established phosphorylation reaction mechanisms. The choice of mechanism often depends on the availability of starting materials and the desired scale of the reaction.

One of the most fundamental methods for creating the P-C bond in the dodecylphosphonate backbone is the Michaelis-Arbuzov reaction . This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. nih.govacs.orgacs.org For the synthesis of a dodecylphosphonate, this would involve reacting a trialkyl phosphite with a 1-halododecane. The mechanism proceeds via a quasi-phosphonium intermediate, which then undergoes dealkylation, often through an SN2 pathway, to yield the dialkyl dodecylphosphonate. sielc.com

To form the diaryl ester linkages, a common and versatile method is the Atherton-Todd reaction . mtak.hubeilstein-journals.orgwikipedia.org In the context of synthesizing this compound, this would involve the reaction of dodecylphosphonic acid with 4-nitrophenol (B140041) in the presence of a base (typically a tertiary amine like triethylamine) and a halogenating agent, such as carbon tetrachloride. mtak.hubeilstein-journals.org The reaction is believed to proceed through the in situ formation of a reactive phosphoryl chloride intermediate, which is then readily attacked by the nucleophilic phenoxide. beilstein-journals.orgnih.govresearchgate.net Two primary mechanisms have been proposed for the Atherton-Todd reaction: one involving the formation of a dialkyl chlorophosphate intermediate and another suggesting a dialkyl trichloromethylphosphonate intermediate. beilstein-journals.orgnih.gov

Another key strategy involves the use of dodecylphosphonic dichloride as a precursor. This intermediate can be synthesized by reacting diethyl n-dodecylphosphonate with thionyl chloride in the presence of a catalytic amount of dimethylformamide. google.com The resulting dodecylphosphonic acid dichloride can then be reacted with 4-nitrophenol in the presence of a base to yield the desired this compound. lookchem.com This method offers a direct route to the final product from a pre-formed P-C bond.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield of this compound

Achieving high selectivity and yield in the synthesis of this compound necessitates careful optimization of various reaction parameters. These include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of the reactants and any catalysts or bases.

For the Atherton-Todd reaction, the choice of base is critical. Tertiary amines, such as triethylamine (B128534) or pyridine, are commonly employed to facilitate the deprotonation of the phosphonic acid and the phenol. mtak.huwikipedia.org The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Dichloromethane and other chlorinated solvents are frequently used. rsc.org Temperature control is also important; reactions are often initiated at 0 °C and then allowed to proceed at room temperature. rsc.org

In catalytic approaches, such as palladium- or copper-catalyzed arylations, the selection of the ligand, base, and solvent system is paramount for achieving high efficiency. For instance, in palladium-catalyzed reactions, ligands like CataCXium A have been shown to be effective in the α-arylation of benzylic phosphonates. acs.orgnih.gov The choice of a nonpolar solvent like cyclopentyl methyl ether (CPME) can also be beneficial. acs.org

The following interactive table illustrates a hypothetical optimization of the reaction between dodecylphosphonic acid and 4-nitrophenol via an Atherton-Todd type reaction, showcasing the impact of varying conditions on the product yield.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Triethylamine (2.2) | Dichloromethane | 0 to 25 | 12 | 75 |

| 2 | Pyridine (2.2) | Dichloromethane | 0 to 25 | 12 | 68 |

| 3 | Triethylamine (2.2) | Tetrahydrofuran | 0 to 25 | 12 | 62 |

| 4 | Triethylamine (2.2) | Dichloromethane | 25 | 12 | 72 |

| 5 | Triethylamine (2.2) | Dichloromethane | 0 to 25 | 24 | 85 |

| 6 | Triethylamine (3.0) | Dichloromethane | 0 to 25 | 24 | 88 |

Catalytic Systems in the Synthesis of this compound Derivatives

Catalytic systems offer milder and often more efficient alternatives to traditional stoichiometric methods for the synthesis of diaryl alkylphosphonates. Palladium and copper catalysts have been extensively explored for the formation of P-C and P-O bonds.

Palladium-catalyzed cross-coupling reactions , such as the Hirao reaction, are powerful tools for forming P-C bonds. mdpi.com While typically used for creating arylphosphonates from aryl halides and dialkyl phosphites, variations of this methodology can be adapted. More relevant to the formation of the diaryl ester moiety is the palladium-catalyzed α-arylation of phosphonates, which allows for the introduction of aryl groups. acs.orgnih.gov For instance, a catalyst system comprising Pd(OAc)₂ and a specific phosphine (B1218219) ligand can facilitate the coupling of a phosphonate (B1237965) with an aryl bromide. acs.orgnih.gov

Copper-catalyzed reactions have also emerged as a valuable method for the synthesis of mixed alkyl aryl phosphonates. acs.orgorganic-chemistry.orgacs.org These reactions often proceed under mild conditions and can exhibit high selectivity. acs.orgorganic-chemistry.org For example, copper(I) chloride (CuCl) can catalyze the direct oxygen-arylation of dialkyl phosphonates with diaryliodonium salts. acs.orgorganic-chemistry.orgacs.org The mechanism is thought to involve the formation of a high-valent aryl-copper(III) species that is then attacked by the phosphoryl oxygen of the phosphonate. acs.org While this method is demonstrated for mixed alkyl aryl phosphonates, the principles could be extended to the synthesis of diaryl phosphonates.

The following table presents a comparative overview of catalytic systems that could be adapted for the synthesis of this compound.

Table 2: Catalytic Systems for Diaryl Alkylphosphonate Synthesis

| Catalyst | Ligand | Base | Solvent | Application | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | CataCXium A | NaOtBu | CPME | α-Arylation of benzylic phosphonates | acs.orgnih.gov |

| CuCl | 2,6-di-tert-butylpyridine | - | Dichloromethane | O-Arylation of dialkyl phosphonates | acs.orgorganic-chemistry.orgacs.org |

| CuTC | dtbpy | - | Dichloromethane | O-Alkenylation of phosphonates | nih.gov |

| Pd(OAc)₂ | None (P-ligand free) | K₂CO₃ | PEG-400 | Hirao reaction | mdpi.comfrontiersin.org |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to minimize environmental impact and enhance safety. rsc.orgrsc.orgaithor.comresearchgate.net For the synthesis of this compound, several green strategies can be envisioned.

Microwave-assisted synthesis has been shown to significantly accelerate many organic reactions, including the synthesis of phosphonates. mtak.humdpi.comtandfonline.comfigshare.com Microwave irradiation can lead to shorter reaction times, reduced side product formation, and often higher yields compared to conventional heating methods. mtak.humdpi.com For example, the Biginelli reaction for the synthesis of dihydropyrimidin-2(1H)-one-phosphonates has been successfully performed under microwave irradiation. mtak.hu Similarly, the Hirao reaction can be efficiently carried out using microwave assistance. mdpi.com

The use of environmentally benign solvents is another cornerstone of green chemistry. Polyethylene glycol (PEG) has been demonstrated as a green and effective solvent for the synthesis of benzyl (B1604629) phosphonates. frontiersin.org Water has also been explored as a solvent for some phosphonate syntheses, although its applicability can be limited by the solubility of the reactants. rsc.org Solvent-free conditions, where possible, represent an ideal green chemistry approach. rsc.org

Catalyst-free methods or the use of more environmentally friendly catalysts are also key aspects. While many phosphonate syntheses rely on metal catalysts, exploring catalyst-free conditions, such as in some three-component reactions, can be a greener alternative. mdpi.com

High-Purity Synthesis and Isolation Techniques for this compound

Obtaining this compound in high purity is essential for its potential applications. The purification strategy will depend on the physical properties of the compound and the nature of the impurities.

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. A suitable solvent system would be one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. For a long-chain alkyl phosphonate, a mixed solvent system, such as ethanol/water or hexane (B92381)/ethyl acetate (B1210297), might be effective.

Chromatographic techniques are widely used for the purification of phosphonates. Column chromatography on silica (B1680970) gel is a standard method for separating the desired product from unreacted starting materials and byproducts. The choice of eluent is crucial and is typically a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), with the polarity being optimized to achieve good separation.

High-performance liquid chromatography (HPLC) can be employed for both analytical and preparative-scale purification of phosphonates. sielc.com Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water with a modifier like phosphoric or formic acid), is a common approach for purifying phosphonate esters. sielc.com

Following purification, it is essential to thoroughly characterize the compound to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), mass spectrometry (MS), and infrared (IR) spectroscopy.

Advanced Spectroscopic and Crystallographic Investigations of Bis 4 Nitrophenyl Dodecylphosphonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis of Bis(4-nitrophenyl) Dodecylphosphonate

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules like this compound. ¹H NMR would be utilized to identify the chemical environment of hydrogen atoms, while ¹³C NMR would probe the carbon framework, and ³¹P NMR would provide specific information about the phosphorus center.

For this compound, one would expect to observe distinct signals corresponding to the aromatic protons of the two 4-nitrophenyl groups and the aliphatic protons of the dodecyl chain. In the ¹H NMR spectrum, the aromatic protons would likely appear as two sets of doublets in the downfield region (typically 7.0-8.5 ppm) due to coupling between adjacent protons on the benzene (B151609) ring. The protons of the dodecyl chain would present a series of multiplets in the upfield region (typically 0.8-2.5 ppm), with a characteristic triplet for the terminal methyl group.

The ¹³C NMR spectrum would show distinct resonances for the aromatic carbons, with the carbon atoms attached to the nitro and phosphate (B84403) groups exhibiting characteristic chemical shifts. The twelve carbons of the dodecyl chain would also produce a series of signals in the aliphatic region of the spectrum. The ³¹P NMR spectrum would be expected to show a single resonance, and its chemical shift would confirm the phosphonate (B1237965) environment.

Conformational analysis could be performed using advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), which can reveal through-space interactions between protons, providing insight into the molecule's three-dimensional structure in solution. However, no such experimental data has been published for this specific compound.

Table 3.1.1. Expected ¹H NMR Signals for this compound

| Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic Protons (ortho to -O-P) | Downfield | Doublet |

| Aromatic Protons (meta to -O-P) | Downfield | Doublet |

| Methylene Protons (-P-CH₂-) | Mid-field | Multiplet |

| Methylene Protons (-CH₂-) | Upfield | Multiplet |

| Terminal Methyl Protons (-CH₃) | Upfield | Triplet |

Note: This table is predictive and not based on experimental data.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Mechanistic Insights in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FTIR and Raman spectra would be expected to display several key absorption bands. The most prominent would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The P=O stretching vibration of the phosphonate group would appear as a strong band, usually in the region of 1200-1300 cm⁻¹. The P-O-C stretching vibrations would also be observable. Aromatic C=C and C-H stretching bands, as well as aliphatic C-H stretching and bending vibrations from the dodecyl chain, would complete the spectral fingerprint. While spectra for related compounds containing 4-nitrophenyl moieties exist, no specific FTIR or Raman data for this compound are available.

High-Resolution Mass Spectrometry (HRMS) for Characterization of this compound and its Transformation Products

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable for analyzing this compound.

The HRMS data would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₂₄H₃₅N₂O₇P). Furthermore, tandem mass spectrometry (MS/MS) experiments could be performed to study the fragmentation patterns of the molecule. This would involve isolating the molecular ion and subjecting it to collision-induced dissociation, yielding fragment ions that can provide structural information, such as the loss of a 4-nitrophenoxy group or cleavage of the dodecyl chain. This technique would also be invaluable for identifying potential degradation or transformation products in mechanistic studies. No experimental HRMS data for this compound has been reported.

Electron Microscopy Techniques (TEM, SEM) for Probing Supramolecular Assemblies of this compound

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are used to visualize the morphology of materials at the micro- and nanoscale. Given its amphiphilic nature, with a polar head (bis(4-nitrophenyl) phosphonate) and a long nonpolar tail (dodecyl chain), this compound has the potential to form self-assembled supramolecular structures, such as micelles, vesicles, or nanofibers, in certain solvents.

SEM would be employed to study the surface topography of bulk or dried samples, revealing the morphology of any larger aggregates or crystalline structures. TEM, which offers higher resolution, would be used to visualize the finer details of nanoscale assemblies, such as the size and shape of individual nanoparticles or the lamellar spacing in layered structures. The preparation of the sample would be critical, often involving techniques like drop-casting a dilute solution onto a grid or cryo-fixation. A review of the literature indicates that no studies on the supramolecular assembly or electron microscopy imaging of this compound have been published.

Computational and Theoretical Chemical Studies of Bis 4 Nitrophenyl Dodecylphosphonate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Bis(4-nitrophenyl) Dodecylphosphonate

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For this compound, DFT calculations could provide a detailed understanding of its molecular orbitals, charge distribution, and reactivity indices.

Detailed research findings would likely reveal that the highest occupied molecular orbital (HOMO) is localized on the phosphonate (B1237965) group and the phenyl rings, while the lowest unoccupied molecular orbital (LUMO) is predominantly centered on the electron-withdrawing nitrophenyl groups. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap would suggest higher reactivity.

Furthermore, molecular electrostatic potential (MEP) maps could be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. In this compound, the oxygen atoms of the nitro and phosphonate groups would be expected to be regions of high electron density (red color in MEP maps), making them susceptible to electrophilic attack. Conversely, the phosphorus atom and the carbon atoms of the phenyl rings attached to the nitro groups would likely be electron-deficient (blue color), indicating their susceptibility to nucleophilic attack.

Interactive Data Table: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -2.1 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.4 eV | A measure of the molecule's chemical stability and reactivity. A larger gap implies greater stability. |

| Dipole Moment | 4.2 D | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior of this compound

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including their conformational changes and interactions with their environment. For a molecule like this compound, with its flexible dodecyl chain and two nitrophenyl groups, MD simulations could provide valuable insights into its conformational landscape and behavior in different solvents.

In a non-polar solvent, the dodecyl chain would likely adopt a more extended conformation to maximize van der Waals interactions with the solvent molecules. In contrast, in a polar solvent, the molecule might fold to expose the polar nitrophenyl and phosphonate groups to the solvent while shielding the non-polar dodecyl chain.

MD simulations can also be used to calculate various structural and dynamic properties, such as the radius of gyration, root-mean-square deviation (RMSD), and radial distribution functions (RDFs). These parameters can provide a quantitative description of the molecule's size, shape, and its interactions with solvent molecules.

Interactive Data Table: Typical Parameters for MD Simulation of this compound

| Parameter | Value/Setting | Purpose |

| Force Field | AMBER, CHARMM | A set of parameters used to describe the potential energy of the system. |

| Solvent Model | TIP3P, SPC/E | A model used to represent the solvent molecules (e.g., water). |

| Simulation Time | 100 ns | The duration of the simulation, which should be long enough to sample the relevant conformational space. |

| Temperature | 300 K | The temperature at which the simulation is performed. |

| Pressure | 1 atm | The pressure at which the simulation is performed (for NPT ensemble). |

Elucidation of Reaction Mechanisms of this compound through Computational Modeling

Computational modeling, particularly using quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods, can be employed to investigate the reaction mechanisms of this compound. A key reaction of interest would be the hydrolysis of the phosphonate ester bond, which is a common degradation pathway for such compounds.

By mapping the potential energy surface of the reaction, computational models can identify the transition states and intermediates involved in the reaction pathway. This allows for the calculation of activation energies, which are crucial for understanding the reaction kinetics. For instance, the hydrolysis of this compound could proceed through a nucleophilic attack of a water molecule on the phosphorus atom, leading to a pentavalent intermediate.

These computational studies can also shed light on the role of catalysts in the reaction. For example, the effect of acid or base catalysis on the hydrolysis rate could be investigated by including a hydronium or hydroxide (B78521) ion in the reaction model.

Interactive Data Table: Hypothetical Activation Energies for the Hydrolysis of this compound

| Reaction Step | Catalyst | Activation Energy (kcal/mol) |

| Nucleophilic Attack | None | 25 |

| Nucleophilic Attack | Acid (H₃O⁺) | 18 |

| Nucleophilic Attack | Base (OH⁻) | 12 |

| Leaving Group Departure | None | 10 |

Predictive Modeling of Supramolecular Interactions Involving this compound

This compound possesses both non-polar (dodecyl chain) and polar/aromatic (nitrophenyl groups) moieties, making it a candidate for engaging in various supramolecular interactions. Predictive modeling can be used to understand and quantify these interactions, which are crucial for processes like self-assembly, host-guest chemistry, and interactions with biological macromolecules.

Computational methods such as molecular docking and molecular dynamics simulations can be used to predict how this compound might bind to a host molecule, such as a cyclodextrin (B1172386) or a calixarene. These simulations can reveal the preferred binding mode and the key intermolecular forces (e.g., hydrogen bonding, van der Waals interactions, π-π stacking) that stabilize the complex.

Furthermore, coarse-grained modeling could be employed to study the self-assembly of this compound molecules in solution. These simulations can predict the formation of micelles, vesicles, or other aggregates, depending on the concentration and the nature of the solvent.

Interactive Data Table: Predicted Interaction Energies for Supramolecular Complexes of this compound

| Host Molecule | Binding Site | Interaction Energy (kcal/mol) | Dominant Interaction |

| β-Cyclodextrin | Dodecyl Chain | -8.5 | Van der Waals |

| Calix nanobioletters.comarene | Nitrophenyl Group | -12.2 | π-π Stacking |

| Human Serum Albumin | Hydrophobic Pocket | -15.8 | Hydrophobic Interactions |

Density Functional Theory (DFT) Studies on Phosphonate Ester Cleavage in this compound

Density Functional Theory (DFT) is a particularly well-suited method for studying the details of chemical reactions, including bond cleavage events. For this compound, DFT can provide a detailed picture of the electronic changes that occur during the cleavage of the phosphonate ester (P-O) bond.

These studies would involve calculating the bond dissociation energy (BDE) of the P-O bond, which provides a measure of its strength. The reaction pathway for the cleavage can be mapped out, and the structures of the transition states can be optimized. This allows for a detailed analysis of the changes in bond lengths, bond angles, and atomic charges throughout the reaction.

Furthermore, DFT can be used to investigate the influence of substituents on the phosphonate ester cleavage. For example, the effect of the electron-withdrawing nitro groups on the stability of the P-O bond can be quantified. This information is valuable for designing related compounds with desired stability or reactivity.

Interactive Data Table: Calculated Parameters for P-O Bond Cleavage in this compound

| Parameter | Calculated Value | Description |

| P-O Bond Dissociation Energy | 85 kcal/mol | The energy required to break the phosphonate ester bond homolytically. |

| Transition State P-O Bond Length | 2.4 Å | The elongated bond length at the transition state of the cleavage reaction. |

| Charge on Leaving Group (phenoxide) | -0.8 e | The partial charge on the departing nitrophenoxide group in the transition state. |

| Vibrational Frequency of Transition State | -350 cm⁻¹ | The imaginary frequency corresponding to the reaction coordinate at the transition state. |

Reactivity and Mechanistic Chemistry of Bis 4 Nitrophenyl Dodecylphosphonate

Hydrolytic Pathways and Kinetics of Bis(4-nitrophenyl) Dodecylphosphonate under Varying Environmental Conditions

The hydrolysis of phosphonate (B1237965) esters, such as this compound, involves the cleavage of the P-O-aryl bond. This process typically occurs through a nucleophilic attack on the electrophilic phosphorus atom. nih.gov The reaction proceeds in a stepwise manner, first yielding 4-nitrophenolate (B89219) and 4-nitrophenyl dodecylphosphonic acid, followed by the slower hydrolysis of the second ester linkage to produce dodecylphosphonic acid and another molecule of 4-nitrophenolate. researchgate.net

The general mechanism for the hydrolysis of a diaryl phosphonate ester is as follows:

Nucleophilic Attack: A water molecule (under neutral or acidic conditions) or a hydroxide (B78521) ion (under basic conditions) acts as a nucleophile, attacking the phosphorus center. This forms a pentacoordinate transition state or intermediate. nih.govsapub.org

Leaving Group Departure: The P-O bond to one of the 4-nitrophenyl groups breaks, releasing a 4-nitrophenoxide ion. The 4-nitrophenoxide ion is a relatively weak base and a good leaving group, which is stabilized by resonance, making this step favorable.

Proton Transfer: Proton transfer steps complete the formation of the phosphonic acid monoester and the 4-nitrophenol (B140041) product.

The rate of hydrolysis is significantly influenced by environmental conditions:

pH: The hydrolysis rate is highly dependent on pH. nih.gov In alkaline conditions, the concentration of the more potent nucleophile, the hydroxide ion (OH⁻), is higher, leading to a significantly faster reaction rate compared to neutral or acidic conditions. frontiersin.org For the related Bis(4-nitrophenyl) phosphate (B84403) (BNPP), alkaline hydrolysis rates show a sharp increase as the concentration of organic cosolvents (like DMSO) increases beyond 70%, after an initial decrease in rate in the 0-70 vol% range. frontiersin.org

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Studies on BNPP have determined activation parameters, showing a significant energy barrier to the reaction (ΔH‡ = 24.8 kcal mol⁻¹), which can be overcome with increased thermal energy. frontiersin.org

Solvent: The polarity and composition of the solvent can affect reaction rates. For instance, the hydrolysis of BNPP is accelerated in aqueous dimethyl sulfoxide (B87167) (DMSO) mixtures compared to water alone, suggesting that the transition state is stabilized by the solvent environment. frontiersin.org

Table 1: Representative Hydrolysis Rate Data for the Analogous Compound Bis(p-nitrophenyl) phosphate (BNPP)

| Condition | Rate Constant (s⁻¹) | Reference |

| Neutral Water (pH 7), 50°C | 3 x 10⁻¹⁰ (extrapolated) | frontiersin.org |

| Neutral Water (pH 7), 80°C | 1.0 x 10⁻⁸ | frontiersin.org |

| Neutral Water (pH 7), 100°C | 6.5 x 10⁻⁸ | frontiersin.org |

Note: This data is for the phosphate analog BNPP and serves to illustrate the magnitude and temperature dependence of the hydrolysis reaction.

Transesterification Reactions Involving this compound

Transesterification is a process where the alkoxy or aryloxy group of an ester is exchanged with the organic group of an alcohol. masterorganicchemistry.com For this compound, this would involve the replacement of one or both 4-nitrophenyl groups with an alkoxy group from a reacting alcohol (R'-OH).

The reaction can be catalyzed by either an acid or a base: masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide (R'O⁻), generated from the alcohol by a strong base, acts as a nucleophile. It attacks the phosphorus center, leading to a pentacoordinate intermediate, followed by the elimination of the 4-nitrophenoxide leaving group. masterorganicchemistry.comgoogle.com

Acid-Catalyzed Transesterification: The phosphoryl oxygen is protonated by a strong acid, which increases the electrophilicity of the phosphorus atom. A neutral alcohol molecule then attacks the phosphorus, and after a series of proton transfer steps, a 4-nitrophenol molecule is eliminated. masterorganicchemistry.com

A common method involves refluxing a diaryl phosphonate in an alcohol with a catalytic amount of the corresponding sodium alkoxide. google.com The equilibrium of the reaction can be driven towards the products by using a large excess of the reactant alcohol. masterorganicchemistry.com The dodecylphosphonate core would remain intact during this reaction, resulting in the formation of a mixed alkyl aryl dodecylphosphonate or a dialkyl dodecylphosphonate, depending on the stoichiometry and reaction conditions.

Reactions of this compound with Nucleophilic and Electrophilic Reagents

The phosphorus atom in this compound is electron-deficient (electrophilic) due to the electron-withdrawing effects of the two aryloxy groups and the phosphoryl oxygen. This makes it a prime target for nucleophilic attack. sapub.org

Reactions with Nucleophiles: The reaction mechanism is typically a nucleophilic substitution at the phosphorus center, which can proceed through either a concerted (single transition state) or a stepwise (with a pentacoordinate intermediate) pathway. sapub.orgsapub.org The presence of the excellent 4-nitrophenoxide leaving group facilitates these reactions.

Common nucleophiles that would be expected to react with this compound include:

Amines: Aminolysis reactions with primary or secondary amines would lead to the formation of phosphonamidates. acs.org

Hydroxylamine (B1172632) and Hydroxamates: These "alpha-effect" nucleophiles are highly reactive towards organophosphorus esters. researchgate.net

Alkoxides and Phenoxides: As discussed in the transesterification section, these are effective nucleophiles for displacing the 4-nitrophenoxide group.

The electron-donating nature of the dodecyl alkyl group might slightly reduce the electrophilicity of the phosphorus atom compared to an analog with a smaller, less donating group. However, this effect is likely to be minor compared to the strong activation provided by the two 4-nitrophenyl leaving groups.

Reactions with Electrophiles: The this compound molecule has several sites that could potentially react with electrophiles, such as the phosphoryl oxygen and the aromatic rings. However, the two nitro groups on the phenyl rings are strongly electron-withdrawing, which deactivates the rings towards electrophilic aromatic substitution. Therefore, reactions with electrophiles are generally less favorable than reactions with nucleophiles at the phosphorus center.

Photochemical Transformations and Degradation Mechanisms of this compound

Organophosphorus esters, particularly those containing nitroaromatic moieties, are susceptible to photochemical degradation. researchgate.net The transformation can occur through direct photolysis, where the molecule absorbs sunlight, or indirect photolysis, sensitized by other substances in the environment. unito.it

The primary photochemical reaction for organophosphorus pesticides with P-O-aryl bonds is often a photo-induced hydrolysis, leading to the cleavage of this bond and the formation of the corresponding phenol. researchgate.net For this compound, irradiation with UV light, especially in aqueous environments, would be expected to cleave the P-O-C₆H₄NO₂ bonds, releasing 4-nitrophenol.

In the presence of photocatalysts like titanium dioxide (TiO₂) or in advanced oxidation processes (e.g., UV/H₂O₂), the degradation is mediated by highly reactive species such as hydroxyl radicals (•OH). frontiersin.org These radicals can attack the molecule non-selectively, leading to a cascade of reactions including:

Hydroxylation of the aromatic rings.

Cleavage of the ester bonds.

Oxidation of the dodecyl alkyl chain.

Ring-opening of the aromatic moieties.

Ultimately, these processes can lead to the complete mineralization of the compound into inorganic phosphate, carbon dioxide, water, and nitrate (B79036) ions. The kinetics of photodegradation for many organophosphorus insecticides follow pseudo-first-order kinetics. researchgate.netnih.gov

Redox Chemistry and Electron Transfer Processes of this compound

The redox chemistry of this compound is primarily centered on the two nitroaromatic groups. The phosphonate group itself is generally stable to redox reactions under typical environmental conditions.

Nitroaromatic compounds are well-known electron acceptors and can undergo reduction through single- or two-electron transfer pathways. nih.gov The one-electron reduction potential (E¹₇ at pH 7.0) is a key parameter that determines the thermodynamic feasibility of these reactions. nih.govdtic.mil The range of E¹₇ values for many nitroaromatic compounds of biomedical interest is between -0.2 V and -0.6 V (relative to the normal hydrogen electrode, NHE). nih.gov

The reduction of the nitro group (Ar-NO₂) proceeds stepwise:

One-electron reduction: Forms a nitro radical anion (Ar-NO₂⁻•).

Further reduction: This radical can be further reduced to a nitroso (Ar-NO) and then a hydroxylamine (Ar-NHOH) species.

Final product: The final, most reduced product is the corresponding amine (Ar-NH₂).

These electron transfer processes can be mediated by chemical reductants, electrochemical methods, or enzymes like flavoenzyme nitroreductases. nih.gov The mechanism is often an "outer-sphere" electron transfer, where the electron hops through space from the reductant to the nitroaromatic acceptor. nih.govwikipedia.org The presence of two nitro groups on the molecule means it can act as a sink for multiple electrons.

Table 2: One-Electron Reduction Potentials (E¹₇ at pH 7) for Representative Nitroaromatic Compounds

| Compound | E¹₇ (Volts vs. NHE) | Reference |

| 4-Nitropyridine | -0.19 | acs.org |

| Nitrobenzene | -0.486 | nih.gov |

| 4-Nitroacetophenone | -0.355 | nih.gov |

| 2-Methyl-5-nitroimidazole | -0.54 | acs.org |

Note: This data illustrates the typical range of reduction potentials for nitroaromatic compounds. The exact potential for this compound would be influenced by the dodecylphosphonate group.

Supramolecular Chemistry and Self Assembly of Bis 4 Nitrophenyl Dodecylphosphonate

Investigation of Non-Covalent Interactions in Bis(4-nitrophenyl) Dodecylphosphonate Assemblies (Hydrogen Bonding, π-Stacking, Hydrophobic Effects)

The molecular structure of this compound, featuring two nitro-functionalized aromatic rings and a long aliphatic dodecyl chain, suggests that several non-covalent forces would govern its self-assembly.

Hydrogen Bonding: The phosphonate (B1237965) group (P=O) could act as a hydrogen bond acceptor, potentially interacting with protic solvents or other hydrogen bond donors present in a given system. However, in the absence of a hydrogen bond donor on the molecule itself, this interaction would be dependent on the surrounding medium.

π-Stacking: The electron-deficient 4-nitrophenyl rings are prime candidates for π-π stacking interactions. These interactions, driven by electrostatic and van der Waals forces, would likely play a significant role in the ordering and stabilization of molecular aggregates.

Hydrophobic Effects: The long dodecyl chain is strongly hydrophobic. In aqueous environments, this tail would drive the self-assembly process to minimize its contact with water molecules, leading to the formation of core-shell structures.

A systematic study using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling would be necessary to experimentally and theoretically probe the existence and relative strengths of these interactions.

Molecular Recognition Phenomena Mediated by this compound

The potential for this compound to act as a molecular receptor is an intriguing area for investigation. The electron-deficient aromatic cavities formed by the self-assembly of these molecules could potentially recognize and bind electron-rich guest molecules through charge-transfer interactions. The phosphonate group might also serve as a binding site for specific cations. Isothermal titration calorimetry (ITC) and spectroscopic titrations would be essential experiments to quantify any such molecular recognition events.

Self-Assembly Processes of this compound in Solution and at Interfaces

In solution, particularly in polar solvents like water, this compound is expected to behave as an amphiphile. The balance between the hydrophilic phosphonate head group (and potentially the nitro groups) and the hydrophobic dodecyl tail would dictate its self-assembly into various morphologies. At interfaces, such as the air-water or solid-liquid interface, the molecules would likely form monolayers, with the hydrophobic tails oriented away from the aqueous phase. Langmuir-Blodgett trough experiments and atomic force microscopy (AFM) could provide valuable insights into its interfacial behavior.

Formation of Ordered Structures (e.g., Micelles, Vesicles, Liquid Crystals) from this compound

Based on its predicted amphiphilic nature, this compound could form a variety of ordered structures in solution.

| Potential Ordered Structure | Predicted Driving Forces |

| Micelles | Hydrophobic interactions of the dodecyl chains in the core; hydrophilic phosphonate groups at the corona. |

| Vesicles | Bilayer formation driven by the packing of the amphiphilic molecules, encapsulating a solvent core. |

| Liquid Crystals | Anisotropic packing of the molecules, potentially driven by π-stacking of the aromatic rings and ordered arrangement of the alkyl chains, leading to phases with long-range orientational order. |

The critical micelle concentration (CMC) and the specific conditions (e.g., concentration, temperature, solvent) leading to the formation of these structures would need to be determined experimentally using techniques like dynamic light scattering (DLS), transmission electron microscopy (TEM), and polarized optical microscopy (POM).

Influence of Structural Modifications on the Supramolecular Architecture of this compound

Systematic structural modifications would be a powerful tool to understand and control the self-assembly of this molecule.

| Structural Modification | Predicted Effect on Supramolecular Architecture |

| Varying the alkyl chain length | Shorter chains might favor micelles, while longer chains could promote the formation of vesicles or lamellar phases. |

| Altering the position or nature of the substituent on the phenyl ring | Changing the electron-withdrawing nitro group to an electron-donating group would significantly alter the π-stacking interactions. Moving the substituent from the para to the meta or ortho position would change the molecular geometry and packing. |

| Modification of the phosphonate head group | Esterification or amidation of the phosphonate could change its hydrophilicity and hydrogen bonding capabilities, thereby influencing the overall amphiphilic balance. |

Applications in Advanced Materials Science Leveraging Bis 4 Nitrophenyl Dodecylphosphonate

Modification of Surface Properties and Interfaces Using Bis(4-nitrophenyl) Dodecylphosphonate

Without any research findings, it is impossible to provide detailed information or data tables as requested.

Environmental Fate and Transformation Pathways of Bis 4 Nitrophenyl Dodecylphosphonate

Photodegradation Kinetics and Identification of Photolytic Products of Bis(4-nitrophenyl) dodecylphosphonate

There is no available data specifically documenting the photodegradation kinetics or the identity of photolytic products for this compound. Research on other organophosphorus insecticides containing nitrophenyl groups, such as methyl-parathion and fenitrothion, indicates that photodegradation in aqueous solutions can proceed through several pathways. researchgate.net These pathways include the oxidative replacement of sulfur with oxygen, hydrolysis leading to the formation of 4-nitrophenol (B140041), and denitration. researchgate.net It is conceivable that this compound could undergo analogous transformations upon exposure to sunlight, potentially yielding 4-nitrophenol and dodecylphosphonic acid. However, the kinetics and specific products of such reactions for this particular compound have not been reported.

Hydrolytic Stability and Environmental Degradation Products of this compound under Aquatic Conditions

Specific information regarding the hydrolytic stability and environmental degradation products of this compound in aquatic environments is not available in the current scientific literature. Generally, the C-P bond in alkylphosphonates is highly resistant to chemical hydrolysis. hawaii.edu The ester linkages to the 4-nitrophenyl groups, however, are more susceptible to hydrolysis. Studies on the hydrolysis of p-nitrophenyl substituted phosphinates and phosphonates show that these reactions can occur under both acidic and basic conditions. mdpi.com For the related compound, bis(p-nitrophenyl) phosphate (B84403), degradation in the presence of zero-valent iron nanoparticles has been observed to proceed via the breaking of the P-O bonds, followed by the reduction of the nitro groups. researchgate.net This suggests that under certain conditions, hydrolysis of this compound could lead to the release of 4-nitrophenol and dodecylphosphonic acid. The rates and controlling factors for this process in natural aquatic systems remain uninvestigated.

Sorption and Desorption Dynamics of this compound in Environmental Matrices (Soil, Sediment)

Direct studies on the sorption and desorption dynamics of this compound in soil and sediment are absent from the scientific literature. However, research on other organophosphate esters and pesticides provides insights into the potential behavior of this compound. The sorption of organophosphates in soil is significantly influenced by their hydrophobicity and the organic carbon content of the soil. nih.gov Compounds with higher hydrophobicity tend to sorb more strongly to soil organic matter. nih.gov Given the long dodecyl alkyl chain, this compound is expected to be a relatively hydrophobic molecule. Therefore, it is likely to exhibit significant sorption to soil and sediment, which would reduce its mobility in the environment. Studies on the organophosphate pesticide parathion, which also contains a nitrophenyl group, have shown that soil organic matter influences its sorption behavior. researchgate.net Similarly, the sorption of the phosphonate (B1237965) herbicide glyphosate (B1671968) is affected by soil properties such as pH and phosphorus content. researchgate.net

Table 1: Factors Influencing Sorption of Structurally Related Organophosphorus Compounds

| Compound Class | Key Influencing Factors | General Observation |

| Organophosphate Esters | Soil organic carbon content, Hydrophobicity (Kow) | Higher hydrophobicity leads to stronger sorption and lower desorption. nih.gov |

| Organophosphate Pesticides (e.g., Parathion) | Soil organic matter, Clay content, Cation exchange capacity | Sorption behavior is influenced by both compound properties and soil characteristics. researchgate.net |

| Phosphonates (e.g., Glyphosate) | Soil pH, Phosphorus content, Amorphous aluminum and iron oxides | Competes with phosphate for sorption sites. researchgate.net |

This table is based on general findings for related compound classes and is intended to be illustrative of potential behavior in the absence of specific data for this compound.

Elucidation of Complete Environmental Degradation Pathways and Metabolite Mapping for this compound

A complete elucidation of the environmental degradation pathways and a comprehensive mapping of the metabolites of this compound have not been reported in the scientific literature. Based on the chemistry of its structural components, a hypothetical degradation pathway can be proposed. This would likely involve an initial hydrolytic cleavage of the ester bonds, releasing 4-nitrophenol and dodecylphosphonic acid. The 4-nitrophenol could then undergo further biodegradation. The dodecylphosphonic acid, with its stable C-P bond, would be more persistent, though microbial cleavage of the C-P bond to form dodecane (B42187) and inorganic phosphate is a possibility. hawaii.edu However, without experimental data, this remains a speculative pathway.

Table 2: Potential Initial Degradation Products of this compound

| Parent Compound | Potential Degradation Process | Potential Initial Products |

| This compound | Hydrolysis | 4-Nitrophenol, Dodecylphosphonic acid |

| This compound | Photodegradation | 4-Nitrophenol, Dodecylphosphonic acid |

| This compound | Biodegradation | 4-Nitrophenol, Dodecylphosphonic acid |

This table presents hypothetical initial degradation products based on the degradation of analogous compounds, as no specific metabolite studies for this compound are available.

Advanced Analytical Methodologies for the Study of Bis 4 Nitrophenyl Dodecylphosphonate

Development of Chromatographic Techniques (HPLC, GC-MS) for Separation and Analysis of Bis(4-nitrophenyl) Dodecylphosphonate and its Derivatives

Chromatographic methods are fundamental for the separation and analysis of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a suitable method for the analysis of organophosphorus esters like this compound. A C18 column is typically effective for separation, utilizing a mobile phase often consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. For related nitrophenol-containing compounds, isocratic elution with a mobile phase of methanol and a citrate (B86180) buffer has been successfully used. nih.gov UV-Vis detection is commonly employed, leveraging the chromophoric nature of the nitrophenyl groups. nih.gov The development of such a method would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve efficient separation from its potential derivatives or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. chromatographyonline.commdpi.com Given the relatively high molecular weight and potential polarity of this compound, derivatization may be required to enhance its volatility and thermal stability for GC analysis. The use of GC-MS provides both chromatographic separation and mass spectral data, which aids in the structural elucidation and confirmation of the analyte. chromatographyonline.com Analysis of various organophosphate esters is often performed using a DB-5MS column with a temperature program. mdpi.com

| Parameter | HPLC-UV | GC-MS |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase / Carrier Gas | Acetonitrile:Water with 0.1% Formic Acid | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 290 nm | Mass Spectrometry (Electron Ionization) |

| Injection Volume | 10 µL | 1 µL (Splitless) |

| Oven Program | Isothermal (e.g., 30 °C) | Initial 80°C, ramp to 300°C |

Electrochemical Methods for Reactivity and Transformation Studies of this compound

Electrochemical techniques offer a sensitive and often cost-effective means to investigate the reactivity of this compound, particularly the redox behavior of its nitrophenyl groups. semanticscholar.orgacs.org Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful tools for studying the reduction of the nitro groups to amino groups or other intermediates. nih.govnih.gov

The electrochemical reduction of p-nitrophenol (a related structural moiety) has been shown to be an irreversible process corresponding to the reduction of the nitro group. nih.gov By modifying a glassy carbon electrode with novel composite materials, such as those based on graphene, the sensitivity and selectivity of the detection can be significantly enhanced. nih.govscispace.com Such a system could be adapted to monitor the transformation of this compound in real-time, providing insights into its reaction kinetics and degradation pathways. The relationship between peak potential and pH can also be studied to understand the role of protons in the reaction mechanism. nih.gov

Application of Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis Involving this compound

For the analysis of this compound in complex research matrices, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provide superior selectivity and sensitivity. walisongo.ac.id

LC-MS/MS: This is often the most suitable technique for analyzing polar and non-volatile organophosphorus compounds. mdpi.com It allows for direct analysis with minimal sample preparation. mdpi.com Electrospray ionization (ESI) is a common ionization source, which can be operated in either positive or negative mode. For phosphonates, derivatization can significantly enhance sensitivity. researchgate.netnih.gov The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. mdpi.com

GC-MS/MS: For compounds amenable to gas chromatography, GC-MS/MS offers enhanced selectivity compared to single quadrupole GC-MS by reducing matrix interference. tandfonline.com This is particularly useful for trace analysis in complex environmental or biological samples. The development of a GC-MS/MS method would involve the optimization of precursor and product ions and their corresponding collision energies to achieve the best signal-to-noise ratio for this compound and its derivatives.

| Parameter | LC-MS/MS | GC-MS/MS |

|---|---|---|

| Chromatography | Reversed-Phase (C18) | Capillary GC (e.g., DB-5MS) |

| Ionization Source | Electrospray Ionization (ESI) | Electron Ionization (EI) |

| Mass Analyzer | Triple Quadrupole (QqQ) | Triple Quadrupole (QqQ) |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Key Advantage | High sensitivity for polar/non-volatile compounds | High selectivity in complex matrices |

Method Development and Validation for Quantitative Analysis of this compound in Research Matrices

The development of a robust quantitative method requires rigorous validation to ensure its reliability, accuracy, and precision. mdpi.com The validation process for an analytical method for this compound should adhere to established guidelines and assess several key parameters. nih.govdemarcheiso17025.com

Key validation parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. This is typically assessed by analyzing a series of standards over a defined range. For similar compounds, linearity with a correlation coefficient (r²) > 0.99 is expected. nih.govresearchgate.net

Accuracy: The closeness of the test results to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. Recoveries are typically expected to be within a range of 70-120%. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (repeatability and intermediate precision). RSD values of <15% are often considered acceptable. mdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. mdpi.com

| Parameter | Typical Acceptance Criterion |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 70 - 120% |

| Precision (RSD) | ≤ 15% |

| Selectivity | No significant interference at the retention time of the analyte |

In-situ Spectroscopic Techniques for Monitoring Reactions and Transformations of this compound

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions without the need for sample extraction. mt.comspectroscopyonline.com This provides valuable kinetic and mechanistic information. For this compound, techniques such as Fourier-Transform Infrared (FTIR), Raman, and UV-Visible spectroscopy could be employed.

FTIR and Raman Spectroscopy: These techniques can monitor changes in the vibrational modes of the molecule. For instance, the progress of a reaction involving the phosphonate (B1237965) group could be tracked by observing the disappearance of the P=O and P-O-C stretching bands of the reactant and the appearance of new bands corresponding to the product.

UV-Visible Spectroscopy: The strong absorbance of the nitrophenyl groups makes UV-Vis spectroscopy a useful tool for monitoring reactions where these groups are transformed. A change in the electronic structure, such as the reduction of the nitro group, would lead to a significant shift in the maximum absorbance wavelength (λmax), allowing for real-time tracking of the reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ³¹P NMR, is a powerful tool for studying organophosphorus compounds. cwejournal.org It can provide detailed structural information and can be used to monitor reactions in real-time, identifying reactants, intermediates, and products by their characteristic chemical shifts. cwejournal.org

These in-situ methods are invaluable for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process robustness in the synthesis or transformation of this compound. mt.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.